3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide
Description
3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide is a heterocyclic compound featuring a benzamide core substituted with a morpholine sulfonyl group at the 3-position and a 1,3,4-thiadiazol-2-yl moiety as the amide substituent. This compound’s synthesis likely involves coupling 3-(morpholine-4-sulfonyl)benzoic acid with 1,3,4-thiadiazol-2-amine using activating agents like EDCI/HOBt, a method analogous to related benzamide syntheses .
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c18-12(15-13-16-14-9-22-13)10-2-1-3-11(8-10)23(19,20)17-4-6-21-7-5-17/h1-3,8-9H,4-7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMODMMFBMXXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₃N₄O₄S₂
- Molecular Weight : 388.85 g/mol
- Chemical Structure : The compound contains a thiadiazole ring, a morpholine sulfonyl group, and a benzamide moiety.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. These include:
- Anticancer Activity : Thiadiazole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells.
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans.
Anticancer Activity
A series of studies have evaluated the anticancer potential of thiadiazole derivatives. For example:
| Compound | Cell Line | GI₅₀ (μg/mL) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | H460 | 10.0 |
| Compound C | MCF-7 | 5.0 |
These findings indicate that modifications to the thiadiazole ring can significantly enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The antimicrobial efficacy of related thiadiazole compounds has been assessed through various assays:
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Candida albicans | 12 | 16 |
These results suggest that the presence of the morpholine sulfonyl group contributes to enhanced antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural modifications. Key observations include:
- Substituents on the Thiadiazole Ring : The introduction of electron-withdrawing groups at specific positions enhances potency.
- Morpholine Sulfonyl Group : This moiety appears critical for both anticancer and antimicrobial activities, likely due to its ability to interact with biological targets such as enzymes and receptors.
Case Studies
- EGFR/HER2 Inhibition : A study focused on compounds derived from thiadiazoles revealed that certain derivatives could selectively inhibit EGFR and HER2 kinases, demonstrating potential for targeted cancer therapies .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives possess significant cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity towards normal cells .
Comparison with Similar Compounds
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 7a)
- Structure : Benzamide with methylsulfonyl (3-position) and thiazol-2-yl substituted with pyridin-2-yl.
- Key Differences: Sulfonyl Group: Methylsulfonyl (electron-withdrawing) vs. morpholine sulfonyl (bulkier, hydrogen-bonding capability). Heterocycle: Thiazole vs.
- Synthesis : Uses EDCI/HOBt-mediated coupling, similar to the target compound .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structure : Benzamide with methyl-phenyl sulfamoyl (4-position) and thiazol-2-yl.
- Key Differences: Sulfonyl Substitution: Methyl-phenyl sulfamoyl (planar, lipophilic) vs. morpholine sulfonyl (non-planar, polar). Position: Sulfonyl at 4-position vs. 3-position in the target compound, affecting steric interactions .
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Structure : Benzamide with morpholine sulfonyl (4-position) and a benzothiazole-tetrahydrobenzothiophene hybrid.
- Key Differences :
Pharmacological and Physicochemical Comparisons
Thiadiazole vs. Thiazole/Oxadiazole Derivatives
- Bioactivity : Thiadiazoles exhibit broader pharmacological profiles (antimicrobial, anticancer) compared to thiazoles (e.g., sulfathiazole, a classic antimicrobial ) or oxadiazoles (e.g., 1,3,4-oxadiazole derivatives in ). The additional nitrogen in thiadiazoles enhances π-stacking and binding to biological targets .
- Metabolic Stability : Thiadiazoles’ aromaticity and reduced susceptibility to enzymatic degradation may improve pharmacokinetics compared to oxadiazoles .
Sulfonyl Group Variations
- Positional Effects : 3-Substituted sulfonyl groups (target compound) may offer steric advantages over 4-substituted analogues () in binding to active sites .
Data Tables
Table 1. Structural and Functional Comparison of Key Analogues
Table 2. Physicochemical Properties (Hypothetical)
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 379.44 g/mol | 1.8 | 7 |
| 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | 359.41 g/mol | 2.1 | 6 |
| Sulfathiazole | 255.32 g/mol | 0.5 | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
